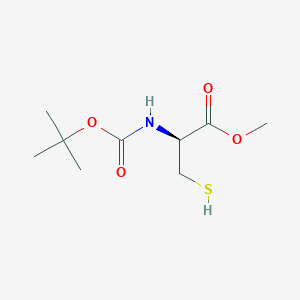

n-Boc-d-cysteine methyl ester

Description

Overview of n-Boc-d-Cysteine Methyl Ester within the Amino Acid Derivative Landscape

This compound is a derivative of the non-proteinogenic amino acid D-cysteine. In this compound, the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. The presence of the Boc and methyl ester protecting groups enhances the compound's stability and solubility in organic solvents, making it a versatile reagent in various synthetic applications. Its uniqueness stems from the thiol (-SH) group in the cysteine side chain, which provides a site for specific chemical modifications, such as the formation of disulfide bonds, crucial for protein structure and function.

Significance as a Chiral Building Block in Contemporary Organic Chemistry

As a chiral molecule, this compound is a valuable building block in asymmetric synthesis, which is the synthesis of a compound with a specific three-dimensional arrangement. unirioja.esambeed.com Its defined stereochemistry is fundamental to its utility, allowing for the creation of complex molecules with precise spatial orientations. This is particularly important in the synthesis of enantiomerically pure compounds, where only one of a pair of mirror-image isomers is desired. unirioja.esresearchgate.net The use of such chiral building blocks is a key strategy in modern organic synthesis to control the stereochemical outcome of reactions. unirioja.es

Central Role in Peptide Chemistry and Advanced Peptidomimetic Design

In peptide chemistry, this compound serves as a crucial component in the synthesis of peptides and peptidomimetics. nih.gov The Boc protecting group is stable under many reaction conditions but can be easily removed with mild acid, a critical feature in the stepwise assembly of amino acids into a peptide chain. rsc.org The incorporation of D-amino acids like D-cysteine into peptides can increase their resistance to enzymatic degradation, enhancing their therapeutic potential. upc.edu Furthermore, the unique reactivity of the thiol group allows for specific modifications and the creation of cyclic peptides, which can mimic the structure of natural bioactive peptides. upc.edufrontiersin.org

Contextual Placement in Modern Drug Discovery and Development Strategies

The properties of this compound make it a significant tool in drug discovery and development. Its use in the synthesis of modified peptides and peptidomimetics allows for the creation of new therapeutic agents with improved stability and bioavailability. upc.edumdpi.com For instance, peptides containing D-cysteine derivatives have been explored for their potential as enzyme inhibitors, including those for proteases involved in various diseases. mdpi.com The ability to introduce specific modifications through the thiol group also enables the development of targeted drug delivery systems and diagnostic probes.

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 133904-67-3 |

| Molecular Formula | C9H17NO4S |

| Molecular Weight | 235.30 g/mol |

| IUPAC Name | methyl (2R)-2-{[(2-methylpropan-2-yl)oxy]carbonylamino}-3-sulfanylpropanoate |

| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)OC |

| InChI Key | NJGIAKIPSDCYAC-ZCFIWIBFSA-N |

Data sourced from PubChem and other chemical suppliers. nih.govnextpeptide.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(12)10-6(5-15)7(11)13-4/h6,15H,5H2,1-4H3,(H,10,12)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGIAKIPSDCYAC-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CS)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Boc D Cysteine Methyl Ester

Direct Esterification Protocols

The conversion of the carboxylic acid moiety of D-cysteine into a methyl ester is a fundamental step. Various methods have been developed to achieve this transformation efficiently, each with its own set of reagents and conditions.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a classic and widely used method for preparing amino acid esters. This approach typically involves treating the amino acid with methanol in the presence of a strong acid catalyst.

One common method involves the use of methanolic HCl . This reagent can be generated in situ by adding acetyl chloride to anhydrous methanol or by bubbling dry hydrogen chloride gas through methanol. The resulting acidic solution readily protonates the carboxylic acid group, rendering it more susceptible to nucleophilic attack by methanol. The amino group is simultaneously protonated, forming the hydrochloride salt of the resulting amino acid methyl ester, which often aids in purification by crystallization.

Alternatively, thionyl chloride (SOCl₂) in methanol is a highly effective reagent system for the esterification of amino acids. The reaction of thionyl chloride with methanol generates HCl in situ, which acts as the catalyst. This method is often preferred as it is convenient and typically proceeds to completion, providing high yields of the amino acid methyl ester hydrochloride. For instance, the esterification of L-threonine using thionyl chloride in methanol proceeds efficiently by generating a low concentration of anhydrous hydrogen chloride. This protocol is applicable to a wide range of amino acids and small peptides, although the presence of sensitive functional groups, such as the free sulfhydryl in cysteine, can sometimes lead to side reactions.

| Reagent System | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Methanolic HCl | Anhydrous methanol, HCl (gas or from acetyl chloride), Reflux | Well-established, cost-effective | Requires anhydrous conditions, handling of corrosive HCl gas |

| Thionyl Chloride/Methanol | Anhydrous methanol, 0°C to reflux | High yields, convenient in situ generation of HCl | Thionyl chloride is corrosive and moisture-sensitive, potential for side reactions with sensitive residues |

A milder and highly efficient alternative for the synthesis of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This method has demonstrated broad applicability for various natural, aromatic, and aliphatic amino acids, consistently providing good to excellent yields of the corresponding methyl ester hydrochlorides.

The reaction proceeds at room temperature. TMSCl reacts with methanol to generate HCl, which catalyzes the esterification. A general procedure involves suspending the amino acid in methanol, followed by the slow addition of TMSCl. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC), and the product is then isolated by concentrating the solution. This method's convenience and compatibility with a wide range of amino acids make it an attractive approach.

| Amino Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| L-Alanine | 12 | 98 |

| L-Phenylalanine | 12 | 96 |

| L-Methionine | 12 | 98 |

| L-Proline | 12 | 97 |

Note: The table showcases the general efficiency of the TMSCl/methanol system for various amino acids, which is indicative of its potential for D-cysteine.

Beyond the more common methods, other reagents have been explored for amino acid esterification. These include protic acids like sulfuric acid and p-toluenesulfonic acid, as well as reagents like 2,2-dimethoxypropane and ion-exchange resins. For more complex scenarios, such as esterification with long-chain alcohols where standard methods may be less effective, activating the carboxylic acid first, for instance by converting it to an acid chloride with oxalyl chloride or thionyl chloride, can be a successful strategy before adding the alcohol. These methods, however, are often employed for specific applications or to overcome challenges associated with particular substrates.

N-Protection Strategies and the Introduction of the tert-Butoxycarbonyl (Boc) Group

The protection of the amino group is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its stability under many reaction conditions and its facile removal under moderately acidic conditions.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of Boc₂O. This process can be carried out under various conditions.

For the synthesis of n-Boc-d-cysteine methyl ester, the reaction would involve treating D-cysteine methyl ester hydrochloride with Boc₂O. A base is typically required to neutralize the hydrochloride salt and to deprotonate the ammonium ion, allowing the free amine to react. Common bases include triethylamine (TEA), diisopropylethylamine (DIEA), or sodium bicarbonate. The reaction is often performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

The rate of the Boc protection reaction can be significantly accelerated by the addition of a nucleophilic catalyst, most notably 4-dimethylaminopyridine (DMAP). DMAP functions by first reacting with Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than Boc₂O itself. After the amine has been acylated, the DMAP catalyst is regenerated, allowing it to participate in further catalytic cycles.

Stereoselective Synthesis and Enantiomeric Purity Control

The synthesis of enantiomerically pure compounds like this compound is a critical task in medicinal and peptide chemistry. The biological activity of chiral molecules is often highly dependent on their stereochemistry, necessitating synthetic methods that can precisely control the three-dimensional arrangement of atoms.

Methodologies for Maintaining Chiral Integrity During Synthesis

Maintaining the chiral integrity of the α-carbon in cysteine derivatives throughout a synthetic sequence is crucial to avoid racemization, which would yield a mixture of enantiomers and compromise the biological efficacy of the final product. Several factors can influence the stereochemical outcome of reactions involving amino acid derivatives.

Key strategies to prevent epimerization at the α-carbon during coupling reactions or other transformations include:

Mild Reaction Conditions: The use of mild bases and controlled temperatures is fundamental. Strong bases can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.

Choice of Coupling Reagents: In peptide synthesis, where this compound is often a building block, the selection of coupling reagents is critical. Reagents that minimize the formation of highly activated intermediates, such as oxazolones, are preferred as these intermediates are particularly prone to racemization.

Protecting Group Strategy: The N-Boc (tert-butoxycarbonyl) group itself plays a role in suppressing racemization compared to other protecting groups. Its steric bulk can hinder the approach of bases to the α-proton.

Solvent Selection: The polarity and nature of the solvent can influence the rate of racemization. Aprotic solvents are often employed to minimize proton exchange that could lead to loss of stereochemical purity.

Research into the synthesis of chiral 2-alkylquinazolin-4(3H)-ones from N-Boc-amino acids has demonstrated that with careful selection of reagents, such as copper(II) chloride as a mediator, reactions can proceed with excellent preservation of enantiomeric purity (>99% ee) nih.gov.

Strategies for Achieving and Confirming High Enantiomeric Purity

Achieving high enantiomeric purity is a two-fold challenge involving both the synthesis and the subsequent purification and analysis.

Purification Strategies:

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers. This method can be used on both analytical and preparative scales to isolate the desired enantiomer.

Diastereomeric Crystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers. Since diastereomers have different physical properties, they can often be separated by crystallization.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for one enantiomer while leaving the other untouched. This allows for the separation of the unreacted enantiomer or the product from the enzymatic reaction.

Confirmation of Enantiomeric Purity:

Chiral HPLC: This is the most common method for determining the enantiomeric excess (ee) of a sample. By comparing the peak areas of the two enantiomers, a quantitative measure of purity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish between them by NMR, as the diastereomers will have different chemical shifts.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer, it is less accurate for quantifying high levels of enantiomeric purity compared to chromatographic methods.

| Method | Principle | Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Quantitative determination of enantiomeric excess (ee). |

| NMR Spectroscopy | Use of chiral shift reagents or derivatization to induce different chemical shifts for enantiomers. | Confirmation of stereochemistry and purity. |

| Polarimetry | Measurement of the optical rotation of plane-polarized light. | Qualitative confirmation of the predominant enantiomer. |

| Diastereomeric Crystallization | Formation of diastereomers with a chiral resolving agent, followed by separation based on different solubilities. | Preparative scale separation of enantiomers. |

Convergent and Divergent Synthetic Routes to Cysteine Derivatives (Relevant Precursors and Analogs)

The versatility of cysteine as a synthetic building block is greatly enhanced by the ability to access a variety of its derivatives through well-established synthetic pathways. These routes allow for the introduction of different protecting groups or modifications to the core structure, expanding its utility in complex molecule synthesis.

Synthesis via Aziridine Ring Opening from Precursors

A powerful and stereoselective method for the synthesis of β-substituted amino acids, including cysteine derivatives, involves the nucleophilic ring-opening of chiral aziridines acs.orgresearchgate.net. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and their strained ring system makes them susceptible to attack by nucleophiles.

The general strategy involves:

Synthesis of a Chiral Aziridine-2-carboxylate: This precursor contains the desired stereochemistry.

Nucleophilic Attack: A thiol-containing nucleophile, such as a protected thiol, attacks one of the carbon atoms of the aziridine ring. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.

Regioselectivity: The site of nucleophilic attack (C2 or C3 of the aziridine ring) can often be controlled by the nature of the substituents on the aziridine and the reaction conditions, allowing for the synthesis of different isomers.

This methodology provides a general and efficient approach for the synthesis of β-substituted cysteines with high stereo- and regioselectivity acs.org.

Preparation of S-Protected Cysteine Methyl Esters (e.g., S-trityl, S-benzyl)

The thiol group of cysteine is highly nucleophilic and susceptible to oxidation, making its protection essential during many synthetic operations. The trityl (Trt) and benzyl (Bzl) groups are common thiol protecting groups.

S-trityl-cysteine methyl ester:

The synthesis of S-trityl-l-cysteine methyl ester can be achieved by first protecting the thiol group of cysteine with a trityl group, followed by esterification of the carboxylic acid nih.gov. A common procedure involves reacting S-trityl-l-cysteine with thionyl chloride in methanol nih.gov. The thionyl chloride serves as the esterification agent, converting the carboxylic acid to the methyl ester. This method has been reported to produce the desired product in high yield (98%) nih.gov.

S-benzyl-cysteine methyl ester:

The preparation of S-benzyl-l-cysteine methyl ester typically involves the benzylation of the thiol group of L-cysteine using benzyl bromide or a similar benzylating agent under basic conditions smolecule.com. The resulting S-benzyl-cysteine is then subjected to esterification, often using methanol with an acid catalyst, to yield the final product smolecule.com.

| Protecting Group | Reagents for Thiol Protection | Conditions for Esterification |

| S-Trityl | Trityl chloride or triphenylmethanol in the presence of an acid uoa.gr. | Thionyl chloride in methanol nih.gov. |

| S-Benzyl | Benzyl bromide under basic conditions smolecule.com. | Methanol with an acid catalyst smolecule.com. |

Synthetic Routes to N-Methylated Cysteine Analogs

N-methylated amino acids are important components of many biologically active peptides. However, the synthesis of N-methyl cysteine derivatives can be challenging due to the potential for side reactions involving the sulfhydryl group.

Other methods for the N-methylation of amino acids include direct methylation with agents like diazomethane or silver oxide, and reductive amination, but these can lead to lower yields or complications with the thiol group in the case of cysteine nih.gov.

Advanced Purification and Isolation Techniques in Academic Synthesis

The synthesis of this compound, like many sensitive amino acid derivatives, often results in a crude product mixture containing unreacted starting materials, reagents, and by-products. Achieving high purity, which is critical for subsequent applications such as peptide synthesis, necessitates the use of advanced and carefully optimized purification and isolation techniques. Academic research settings employ a variety of methods tailored to the specific properties of the target compound and the nature of the impurities.

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Chromatographic techniques are fundamental for the purification of moderately polar and non-volatile compounds like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Column and Flash Chromatography: Flash chromatography is a prevalent and efficient purification method in academic labs, offering a significant speed advantage over traditional gravity column chromatography. The process involves forcing the solvent (eluent) through a column of silica gel under pressure. The selection of the eluent system is critical and is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). orgsyn.org For N-Boc protected amino acid esters, which are often oily or foamy substances, direct purification without prior isolation is common. orgsyn.org

In the synthesis of related protected cysteine derivatives, such as those used in Fmoc-based peptide synthesis, gradient flash chromatography has proven effective. For instance, an oxazolidinone precursor derived from Fmoc-Cys(StBu)-OH was successfully purified using a gradient of hexanes and ethyl acetate (EtOAc) over flash silica. nih.gov This type of gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is effective for separating compounds with different polarities. While specific conditions are highly dependent on the exact impurity profile, typical eluent systems for compounds of similar polarity involve mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

Monitoring of the separation is often achieved by TLC, with visualization of spots using methods like phosphomolybdic acid staining. orgsyn.org For enantiomeric purity assessment and separation, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) on chiral stationary phases (CSPs) may be employed. Polysaccharide-based CSPs have shown good resolution for N-t-BOC α-amino acid derivatives. researchgate.net

Table 1: Illustrative Flash Chromatography Systems for Protected Cysteine Derivatives

| Compound Class | Stationary Phase | Mobile Phase (Eluent System) | Technique |

|---|---|---|---|

| N-Boc-Serine Methyl Ester Derivative | Silica Gel | Ethyl Acetate-Hexanes (1:1) | Flash Chromatography |

This table provides examples from related compounds to illustrate common chromatographic conditions.

Recrystallization and Selective Precipitation Techniques

When the crude this compound is obtained as a solid or can be induced to solidify, recrystallization is a powerful and economical purification technique for achieving high purity. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities are either highly soluble or insoluble at all temperatures.

The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of a crystalline lattice, which inherently excludes impurities. If a single solvent is not effective, a multi-solvent system, often a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"), can be used.

Selective precipitation is another valuable technique, often used when recrystallization is not feasible. This involves dissolving the crude mixture in a solvent and then adding an anti-solvent to selectively precipitate the desired compound while the impurities remain in solution. Following cleavage from solid support resins in peptide synthesis, a common procedure involves precipitating the desired product from the cleavage supernatant (e.g., trifluoroacetic acid) by adding it to cold anhydrous diethyl ether. nih.gov This technique effectively separates the peptide from soluble scavengers and by-products.

Optimized Solvent Extraction and Work-up Procedures

Liquid-liquid extraction is a crucial step in the work-up procedure following the synthesis of this compound to isolate the crude product from the reaction mixture. A typical procedure involves quenching the reaction, often with water or an aqueous solution, followed by extraction with a water-immiscible organic solvent. rsc.org

An optimized work-up procedure is designed to remove specific impurities. For example, after the Boc protection step, which is often carried out under basic conditions, the work-up serves to remove excess reagents and salts. rsc.org A general and effective procedure includes the following steps:

Dilution: The reaction mixture is often diluted with water to dissolve inorganic salts and water-soluble reagents. rsc.org

Extraction: The aqueous solution is extracted multiple times with an organic solvent, such as ethyl acetate, to transfer the desired product into the organic phase. rsc.org Dichloromethane is also a common solvent in these procedures. google.com

Washing: The combined organic extracts are washed sequentially with different aqueous solutions.

A wash with a mild acid (e.g., dilute HCl or KHSO4 solution) can remove unreacted amines or basic catalysts. rsc.org

A wash with a mild base (e.g., saturated sodium bicarbonate solution) removes acidic impurities, such as unreacted carboxylic acids or acidic catalysts. orgsyn.org

A wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase and break up any emulsions that may have formed. rsc.org

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), to remove dissolved water. orgsyn.orgrsc.org After filtering off the drying agent, the solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude or purified product. rsc.orggoogle.com

Table 2: Typical Aqueous Work-up and Extraction Protocol

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Quench/Dilute | Water | Dissolve water-soluble reagents and by-products. |

| 2. Extraction | Ethyl Acetate or Dichloromethane | Transfer the product from the aqueous to the organic phase. |

| 3. Wash | Saturated Sodium Bicarbonate (NaHCO3) | Remove acidic impurities. |

| 4. Wash | Brine (Saturated NaCl) | Remove bulk water and break emulsions. |

| 5. Drying | Anhydrous Sodium Sulfate (Na2SO4) | Remove residual water from the organic solvent. |

These purification techniques, from chromatography to extraction, are often used in combination to achieve the high degree of purity required for this compound in academic and research applications.

Reaction Mechanisms and Comprehensive Chemical Transformations

Mechanistic Investigations of Esterification and Amine Protection

The synthesis of n-Boc-d-cysteine methyl ester involves two primary transformations: the esterification of the carboxylic acid group and the protection of the amino group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and minimizing side products.

The conversion of the carboxylic acid moiety of D-cysteine to its methyl ester is typically achieved through a Fischer-Speier esterification or a similar acid-catalyzed process. This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). pearson.comreddit.com The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. chemistrysteps.commdpi.com

The mechanism proceeds through several equilibrium steps: masterorganicchemistry.combyjus.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. byjus.com

Deprotonation: The protonated ester is deprotonated by a weak base (like another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product. masterorganicchemistry.com

Because all steps are reversible, the reaction is driven to completion by using a large excess of the alcohol (methanol) or by removing water as it is formed, in accordance with Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com

Table 1: Key Steps in the Fischer Esterification of D-Cysteine

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Carbonyl Protonation | The carboxylic acid is protonated by an acid catalyst (H-A). |

| 2 | Nucleophilic Attack | Methanol attacks the electrophilic carbonyl carbon. |

| 3 | Proton Transfer | A proton is transferred from the methanol moiety to a hydroxyl group. |

| 4 | Water Elimination | The intermediate loses a molecule of water to form a protonated ester. |

| 5 | Deprotonation | The catalyst is regenerated, yielding the final methyl ester product. |

The protection of the primary amine of the cysteine methyl ester is commonly achieved using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. total-synthesis.comjk-sci.com This reaction converts the nucleophilic amine into a less reactive carbamate, preventing it from participating in undesired reactions during subsequent synthetic steps. chemistrysteps.com

The mechanism for Boc protection is a straightforward nucleophilic acyl substitution: total-synthesis.comchemistrysteps.commasterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

Intermediate Formation: This attack forms a tetrahedral intermediate.

Elimination and Decarboxylation: The intermediate collapses, eliminating a tert-butyl carbonate leaving group. This unstable group subsequently breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion. jk-sci.com

Deprotonation: The tert-butoxide, a strong base, deprotonates the positively charged nitrogen atom, yielding the neutral N-Boc protected product. jk-sci.comchemistrysteps.com

While this reaction is generally efficient, the use of a highly nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the process can lead to side reactions, especially with a multifunctional amino acid like cysteine methyl ester. commonorganicchemistry.com Research has shown that using Boc₂O with DMAP can result in the formation of over-protected derivatives. Specifically, the highly reactive thiol group can also be protected, leading to the formation of N,S-di-Boc and even N,N,S-tri-Boc derivatives. rsc.org

Table 2: Boc-Protection of D-Cysteine Methyl Ester and Potential Side Reactions

| Reaction | Reagents | Product(s) | Notes |

|---|---|---|---|

| Standard N-Protection | D-Cysteine methyl ester, Boc₂O, Base (e.g., Triethylamine) | This compound | The desired reaction protecting the amino group. jk-sci.com |

| Over-protection Side Reactions | D-Cysteine methyl ester, Boc₂O, DMAP | N,S-di-Boc and N,N,S-tri-Boc derivatives | The highly reactive DMAP catalyst can promote protection at the thiol and even the already protected amine nitrogen. rsc.org |

Deprotection Strategies and the Chemical Reactivity of the Boc Group

The tert-butyloxycarbonyl (Boc) group is valued for its stability under basic and nucleophilic conditions, yet its facile removal under acidic conditions makes it a cornerstone of many synthetic strategies. total-synthesis.comorganic-chemistry.org

The cleavage of the Boc group is typically accomplished using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol or ethyl acetate. wikipedia.orgyoutube.com The mechanism, known as acidolysis, proceeds as follows: masterorganicchemistry.comcommonorganicchemistry.com

Protonation: The carbamate carbonyl oxygen is protonated by the strong acid. chemistrysteps.com

Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond of the tert-butyl group cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas, which provides a strong thermodynamic driving force for the reaction. chemistrysteps.commasterorganicchemistry.com

Amine Formation: This process leaves behind the free amine, which is typically protonated under the strong acidic conditions to form an ammonium salt (e.g., an ammonium trifluoroacetate salt). commonorganicchemistry.com

A significant side reaction during Boc deprotection is the potential for the liberated tert-butyl cation, a reactive electrophile, to alkylate other nucleophilic sites in the molecule. total-synthesis.com In the case of cysteine-containing peptides, the nucleophilic thiol group is particularly susceptible to this side reaction. To prevent this, "scavengers" such as anisole, thioanisole, or triisopropylsilane (TIS) are often added to the cleavage cocktail to trap the tert-butyl cation. total-synthesis.comwikipedia.orgbiotage.com

Table 3: Common Reagents for Boc Deprotection via Acidolysis

| Reagent | Typical Conditions | Role of Scavengers |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | Essential to trap the tert-butyl cation and prevent S-alkylation of the thiol group. total-synthesis.comwikipedia.org |

| Hydrogen Chloride (HCl) | 3-4 M HCl in Methanol, Ethyl Acetate, or Dioxane | Scavengers are also recommended, particularly for sensitive substrates. wikipedia.org |

| Deep Eutectic Solvent (DES) | Choline chloride:p-toluenesulfonic acid (CHCl:pTSA) | A greener alternative where the acidic DES protonates the carbamate oxygen to initiate cleavage. mdpi.com |

In complex syntheses involving polyfunctional molecules, the ability to selectively remove one protecting group while leaving others intact is paramount. This concept is known as orthogonal protection. This compound features two key functional groups that can be selectively deprotected.

Selective Ester Cleavage (Saponification): The methyl ester can be selectively cleaved under basic conditions, typically using a hydroxide source like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF). rsc.org This reaction, known as saponification, involves the nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt. The Boc group is stable under these basic conditions, allowing for the selective deprotection of the C-terminus. total-synthesis.com

Selective Boc Group Cleavage: As described previously, the Boc group is selectively removed under strong acidic conditions (e.g., TFA), which generally leave the methyl ester intact, although prolonged exposure to very strong acidic conditions can lead to ester hydrolysis. rsc.org

While the title compound has a free thiol, in many synthetic routes, the thiol group is also protected. The choice of thiol protecting group is critical for orthogonality. For example, a trityl (Trt) group is also acid-labile and often removed during TFA-mediated Boc deprotection. biotage.com Achieving selectivity would require carefully tuned acidic conditions or the use of a thiol protecting group with different cleavage requirements (e.g., an acetamidomethyl (Acm) group, which is removed by mercury or iodine compounds).

Nucleophilic Reactivity and Transformations Involving the Thiol Group

The thiol (sulfhydryl) group of the cysteine side chain is one of the most nucleophilic functional groups found in natural amino acids, which dictates its chemical reactivity. nih.gov Its nucleophilicity is significantly enhanced upon deprotonation to the thiolate anion (RS⁻). nih.govresearchgate.net The pKa of the cysteine thiol is approximately 8.2-8.4, meaning that at physiological pH (~7.4), a significant portion exists as the highly reactive thiolate. nih.govrsc.org This reactivity allows for a variety of chemical transformations.

S-Alkylation: As a potent nucleophile, the thiolate readily reacts with electrophiles, such as alkyl halides, in Sₙ2 reactions to form stable thioether linkages. This is a common method for site-specific modification of cysteine residues. nih.gov

Michael Addition: The thiol group can undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds. This reaction is crucial for various bioconjugation strategies.

Oxidation: The thiol group is highly susceptible to oxidation. rsc.orgresearchgate.net Mild oxidation, often by air (O₂) or reagents like iodine, leads to the formation of a disulfide bond, linking two cysteine molecules to form cystine. biotage.com This is a fundamental reaction for forming structural crosslinks in peptides and proteins. Further oxidation can lead to the formation of sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and ultimately sulfonic acid (R-SO₃H). biotage.comnih.gov

Reaction with Dicarbonyls: The nucleophilic thiol can react with α-dicarbonyl compounds, which are sometimes present as byproducts of glycation. This can lead to the formation of adducts and stable end-products like S-(carboxymethyl)cysteine. researchgate.net

Native Chemical Ligation (NCL): In peptide synthesis, an N-terminal cysteine's thiol group is key to NCL. It performs a nucleophilic attack on a C-terminal peptide thioester, leading to a trans-thioesterification intermediate that rearranges to form a native peptide bond at the ligation site. bachem.comnih.gov

Table 4: Common Transformations of the Cysteine Thiol Group

| Reaction Type | Reagent Class | Product | Description |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., Iodoacetamide) | Thioether | Forms a stable C-S bond via an Sₙ2 reaction. nih.gov |

| Disulfide Formation | Mild Oxidants (e.g., O₂, I₂) | Disulfide (Cystine) | Forms a disulfide bridge (S-S bond) between two cysteine residues. biotage.com |

| Michael Addition | α,β-Unsaturated Carbonyls (e.g., Maleimides) | Thioether Adduct | Conjugate addition of the thiol across a double bond. |

| Thioester Attack (NCL) | C-terminal Thioester | Native Peptide Bond | Key step in Native Chemical Ligation for protein synthesis. nih.gov |

Mechanistic Aspects of Thiol-Ene Coupling Reactions

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, recognized for its high yields, stereoselectivity, and rapid reaction rates, often classifying it as a "click" reaction. wikipedia.org This reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene. wikipedia.org For this compound, the reactive thiol group can readily participate in this transformation.

The most common mechanism for the thiol-ene reaction is a free-radical chain process. wikipedia.orgalfa-chemistry.com This process can be initiated by thermal or photochemical means, often with the aid of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or 2,2-dimethoxy-2-phenylacetophenone (DPAP). sns.itnih.gov The mechanism involves three main stages:

Initiation: The initiator generates a radical species, which then abstracts a hydrogen atom from the thiol group (S-H) of this compound to form a thiyl radical (RS•). The relatively low bond dissociation energy of the S-H bond facilitates this step. nih.gov

Propagation: The newly formed thiyl radical adds to an alkene (an "ene") at the less substituted carbon, resulting in a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The reaction is terminated when two radical species combine.

This radical-mediated pathway is advantageous as it is generally tolerant of various functional groups and can be conducted under mild conditions. alfa-chemistry.com The thiol-ene reaction has been successfully used to functionalize polymers with cysteine derivatives, demonstrating its utility in materials science. sns.it

| Initiator | Reaction Condition | Outcome |

| 2,2'-Azobisisobutyronitrile (AIBN) | Thermal | Efficient initiation of radical thiol-ene coupling. sns.it |

| 2,2-Dimethoxy-2-phenylacetophenone (DPAP) | Photochemical (UV light) | Initiation of radical formation for thiol-ene reactions. nih.gov |

| Heat or UV light | Thermal/Photochemical | Can initiate the reaction without a specific radical initiator. wikipedia.org |

Formation and Reactivity of Thiazolidine Derivatives

The 1,2-aminothiol functionality of cysteine derivatives, including this compound, can react with aldehydes or ketones to form five-membered heterocyclic rings known as thiazolidines. diva-portal.orgnih.gov This condensation reaction is often reversible and can be performed under mild, acidic conditions. nih.gov

The mechanism of thiazolidine formation is believed to proceed through the initial formation of a hemithioacetal, followed by the nucleophilic attack of the amino group on the same carbon, leading to cyclization and subsequent dehydration to form the thiazolidine ring. researchgate.net Studies have confirmed an imine intermediate in this process. researchgate.net

The reaction is site-specific, involving only the 1,2-aminothiol group of an N-terminal cysteine and a carbonyl group. nih.gov The stability and kinetics of thiazolidine formation can be influenced by pH. While the reaction can occur at physiological pH, it is often favored under slightly acidic conditions. diva-portal.org The resulting thiazolidine ring's stability can vary depending on the substituents. nih.gov

Thiazolidine derivatives are reactive intermediates and can be used in various chemical transformations. For instance, they can be oxidized to form thiazolines. rsc.org The formation of thiazolidines is a key reaction in certain bioconjugation techniques, allowing for the site-specific labeling of peptides and proteins. diva-portal.orgnih.gov

| Reactant | Condition | Product |

| Aldehyde | Acidic conditions | Thiazolidine derivative nih.gov |

| Ketone | Acidic conditions | Thiazolidine derivative |

Derivatization Reactions for Oligonucleotide Modification

While direct use of this compound in standard phosphoramidite-based oligonucleotide synthesis is not typical, the derivatization of oligonucleotides with cysteine moieties is a valuable strategy for post-synthesis modification. nih.gov Amino-modified oligonucleotides, which are commercially available, can be reacted with a suitable cysteine-containing reagent to produce DNA-cysteine conjugates. nih.gov

One important application of such conjugates is in Expressed Protein Ligation (EPL) . This chemoselective ligation method allows for the site-specific coupling of a cysteine-modified DNA oligomer to a recombinant protein that has a C-terminal thioester. nih.gov The reaction proceeds through a thioester exchange followed by an irreversible S-to-N acyl transfer, forming a stable amide bond.

The general steps for this type of derivatization are:

Synthesis of a cysteine-modifier reagent.

Reaction of the modifier with an amino-modified oligonucleotide to form the DNA-cysteine conjugate.

Purification of the conjugate.

Ligation of the DNA-cysteine conjugate to a protein of interest containing a C-terminal thioester.

This methodology enables the creation of well-defined DNA-protein conjugates for applications in diagnostics, nanotechnology, and the study of protein-DNA interactions. nih.gov

Reactivity and Functionalization of the Amino and Carboxyl Groups

Mechanisms of Peptide Bond Formation Reactions

This compound is a key building block in peptide synthesis, primarily utilizing the Boc strategy. masterorganicchemistry.com The Boc group protects the α-amino group, while the methyl ester protects the C-terminal carboxyl group. This dual protection allows for the controlled formation of peptide bonds.

The fundamental mechanism of peptide bond formation involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the amino group of another. bachem.com In the context of using this compound, if it is the N-terminal residue, its methyl ester must first be saponified to a free carboxylic acid. This free acid is then activated.

Common steps in Boc-strategy solid-phase peptide synthesis (SPPS) are:

Deprotection: The Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amine. masterorganicchemistry.com

Neutralization: A base is used to neutralize the protonated amine.

Coupling: The next n-Boc protected amino acid (like n-Boc-d-cysteine, after saponification of its methyl ester) is introduced with a coupling reagent. The coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the free amine of the resin-bound peptide. bachem.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/phosphonium salts like HBTU or PyBOP. bachem.com The activated species is often an active ester or a symmetric anhydride, which readily reacts with the amine to form the peptide (amide) bond. bachem.com

This cycle of deprotection and coupling is repeated to elongate the peptide chain. The thiol group of cysteine is typically protected with a group like trityl (Trt) during synthesis to prevent side reactions. peptide.com

| Reagent Class | Example | Role in Peptide Bond Formation |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxyl group to facilitate nucleophilic attack by the amine. masterorganicchemistry.com |

| Aminium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms an active ester with the carboxyl group, promoting rapid amide bond formation. bachem.com |

| Phosphonium Salts | PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)) | Similar to aminium salts, activates the carboxyl group for efficient coupling. bachem.com |

Acylation and Other Derivatization Reactions

Beyond peptide bond formation at the N-terminus, this compound can undergo other derivatization reactions. The nucleophilic thiol group is a primary site for such modifications.

S-Acylation: The thiol group can be acylated to form a thioester. This is a key transformation in native chemical ligation (NCL) and related technologies. While direct acylation of the thiol can be achieved, a more common process in biological and synthetic chemistry is N→S acyl transfer. nih.govresearchgate.net In this intramolecular rearrangement, an acyl group on the adjacent nitrogen migrates to the sulfur atom, forming a thioester intermediate. This process is often pH-dependent and is facilitated in peptides at specific junctions, such as Gly-Cys or His-Cys. nih.gov

N-Acylation: While the Boc group is an acyl-type protecting group, further acylation at the nitrogen is possible, though less common once the Boc group is in place. If the Boc group is removed, the resulting free amine can be acylated by various acylating agents, such as acid chlorides or anhydrides, to introduce different functional groups. nih.gov

Stereochemical Considerations in this compound Reactions

The stereochemistry of this compound plays a critical role in its reactions and the properties of the resulting products.

Configuration: The "d" in d-cysteine refers to the stereochemical configuration at the α-carbon. This is the enantiomer of the naturally occurring l-cysteine. The incorporation of D-amino acids into peptides can have profound structural and functional consequences, such as inducing turns in peptide secondary structures and increasing resistance to proteolytic degradation. smolecule.com

Racemization: During chemical manipulations, particularly those involving activation of the carboxyl group for peptide coupling, there is a risk of racemization (epimerization) at the α-carbon. This is a significant concern in peptide synthesis, as it can lead to diastereomeric impurities. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or employing urethane-protected amino acids (like Boc-protected ones) generally suppresses racemization. peptide.com However, certain reactions, such as the cleavage of the methyl ester via saponification, can increase the risk of racemization if not performed under carefully controlled conditions. nih.gov

Diastereoselectivity in Thiazolidine Formation: When this compound reacts with an aldehyde, a new stereocenter is formed at the C2 position of the thiazolidine ring. This can lead to the formation of two diastereomers (cis and trans). The ratio of these diastereomers can be influenced by reaction conditions. In some cases, epimerization at the C4 position (the original α-carbon of cysteine) has been observed during subsequent reactions, such as acetylation, particularly in the presence of excess acetyl chloride and an organic base. nih.gov This highlights the importance of reaction conditions in maintaining the stereochemical integrity of the molecule.

| Reaction | Stereochemical Consideration | Potential Outcome |

| Peptide Coupling | Racemization at the α-carbon | Formation of diastereomeric peptides |

| Thiazolidine Formation | Creation of a new stereocenter at C2 | Formation of cis and trans diastereomers nih.gov |

| Acetylation of Thiazolidine | Epimerization at the C4 position | Loss of stereochemical integrity at the original α-carbon nih.gov |

| Ester Cleavage (Saponification) | Racemization at the α-carbon | Formation of l-enantiomer impurity nih.gov |

Factors Influencing Chiral Fidelity During Chemical Transformations

The preservation of stereochemical integrity at the α-carbon is paramount when utilizing this compound in multi-step syntheses, particularly in peptide synthesis. The loss of chiral fidelity, primarily through epimerization, can lead to the formation of unwanted diastereomers, complicating purification and potentially altering the biological activity of the final product. dntb.gov.uanih.gov Epimerization can occur via two main pathways: the formation of an oxazol-5(4H)-one intermediate or through direct enolization by abstraction of the α-proton by a base. nih.gov Several factors have been identified that significantly influence the rate of this undesirable side reaction.

Key factors affecting chiral fidelity include:

Solvent Polarity: The choice of solvent plays a crucial role. Polar solvents, such as dimethylformamide (DMF), have been shown to increase the rate of epimerization. u-tokyo.ac.jp Conversely, apolar solvents can help suppress this side reaction, although they may present solubility challenges. u-tokyo.ac.jp

Temperature: Reaction temperature is a critical parameter. Lower temperatures generally suppress the rate of epimerization, thereby helping to maintain the chiral purity of the product. u-tokyo.ac.jp

Coupling Reagents and Additives: In peptide synthesis, the activating agent for the carboxylic acid group can heavily influence epimerization. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are reported to cause more epimerization than dicyclohexylcarbodiimide (DCC). u-tokyo.ac.jp The use of additives can also mitigate this issue.

Base: The strength and nature of the base used in the reaction mixture can promote the abstraction of the α-proton, leading to racemization. nih.gov Careful selection of the base is therefore essential.

Protecting Groups: The nature of the protecting groups on the amino acid, including the Boc group itself, can influence susceptibility to epimerization. In solid-phase peptide synthesis, the anchoring strategy is also a factor; side-chain anchoring has been shown to reduce racemization compared to C-terminal anchoring. smolecule.com

Steric Hindrance: Amino acid residues with significant steric bulk near the chiral center can exhibit increased rates of epimerization. u-tokyo.ac.jp

Reaction Time: Prolonged reaction times, especially during pre-activation steps in coupling reactions, can lead to increased levels of the epimerized product. nih.gov

| Factor | Influence on Chiral Fidelity | Condition Favoring High Fidelity | Condition Favoring Epimerization |

|---|---|---|---|

| Temperature | Lower temperatures decrease the rate of epimerization. u-tokyo.ac.jp | Low temperature (e.g., -78 °C to 0 °C) | Elevated or room temperature |

| Solvent | Polar solvents can increase the rate of epimerization. u-tokyo.ac.jp | Apolar solvents (e.g., Chloroform) | Polar solvents (e.g., DMF) u-tokyo.ac.jp |

| Base | Strong bases can promote α-proton abstraction. nih.gov | Weaker, non-nucleophilic bases | Strong bases |

| Coupling Reagent | The nature of the activator affects oxazolone formation. u-tokyo.ac.jp | Reagents less prone to forming highly activated species | EDC tends to cause more epimerization than DCC. u-tokyo.ac.jp |

| Steric Hindrance | Increased steric bulk can enhance epimerization rates. u-tokyo.ac.jp | Less hindered adjacent residues | Bulky adjacent residues |

Principles of Diastereoselective Reactions Incorporating the Compound

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis, where it can be used to control the formation of new stereocenters. Diastereoselective reactions involving this compound are governed by several key principles, primarily related to steric and electronic control. The bulky tert-butoxycarbonyl (Boc) protecting group and the sulfur-containing side chain play significant roles in directing the approach of incoming reagents.

Two common models that predict the outcome of nucleophilic additions to the carbonyl group of a chiral α-amino aldehyde derived from the parent amino acid are the Felkin-Anh model and the chelation-control model.

Felkin-Anh Model (Non-chelation control): This model generally applies in the absence of a chelating metal ion. The largest group at the α-carbon (in this case, the protected amino group) orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, opposite the medium-sized group. For reactions utilizing certain boron- and aluminum-based reducing agents, this model can predict the major diastereomer formed. nih.gov

Chelation-Control Model: This model becomes relevant when a Lewis acidic metal ion (e.g., Mg²⁺, Zn²⁺, Li⁺) is present that can coordinate with both the carbonyl oxygen and the heteroatom of the α-substituent (the nitrogen of the Boc group). This coordination locks the molecule into a rigid five-membered ring, forcing the nucleophile to attack from the less hindered face of this cyclic intermediate. This often leads to a diastereomer opposite to that predicted by the Felkin-Anh model. For example, the reduction of a related N-Boc-protected γ-keto ester using LiAlH(O-t-Bu)₃ proceeds under chelation control to give high diastereoselectivity for the anti product. nih.gov

The diastereoselectivity of a reaction can be highly dependent on the specific reagents and conditions employed. For instance, in the reduction of a chiral N-Boc-protected keto ester, different reducing agents led to opposite stereochemical outcomes with high selectivity. nih.gov

| Reaction Type | Reagent/Condition | Controlling Model | Observed Outcome | Reference |

|---|---|---|---|---|

| Reduction of a γ-keto ester | LiAlH(O-t-Bu)₃ in EtOH at -78 °C | Chelation Control | >95:5 anti/syn ratio | nih.gov |

| Reduction of a γ-keto ester | NB-Enantride in THF at -78 °C | Felkin-Anh Control | 5:95 anti/syn ratio | nih.gov |

| Grignard addition to a chiral aldehyde | Phenylmagnesium bromide at -78 °C | Felkin-Anh/Steric Control | 98:2 anti/syn ratio | unirioja.es |

| Grignard addition to a chiral aldehyde | Phenylmagnesium bromide at 0 °C | Felkin-Anh/Steric Control | 75:25 anti/syn ratio | unirioja.es |

Furthermore, the steric bulk of the Boc group itself can influence chiral recognition in enzymatic processes and direct the stereochemical course of reactions at other positions in the molecule. smolecule.com In reactions like the ring-opening of chiral aziridines derived from amino acids, the inherent stereochemistry of the starting material, combined with the reaction mechanism, can lead to the formation of a single diastereomer. nih.gov

Academic Applications in Advanced Organic Synthesis and Medicinal Chemistry

Utilization as Chiral Auxiliaries and Inducers in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the stereochemical outcome of a reaction to favor the formation of one enantiomer over another. wikipedia.org While direct and extensive literature on n-Boc-d-cysteine methyl ester as a chiral auxiliary is specific, the principles can be understood through the broader application of cysteine derivatives in this context. Cysteine-derived oxazolidinones, for example, have emerged as powerful chiral auxiliaries in a variety of asymmetric transformations. nih.govdigitellinc.com These auxiliaries combine the rigid scaffolding of oxazolidinones, which provides a well-defined chiral environment, with the synthetic versatility of the cysteine side chain.

The general strategy involves the temporary incorporation of the chiral auxiliary onto a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one face of the molecule, leading to a diastereoselective transformation. Following the reaction, the auxiliary can be cleaved and ideally recovered for reuse.

Cysteine-derived chiral auxiliaries have been successfully employed in a range of stereoselective reactions, as detailed in the table below.

| Asymmetric Transformation | Description |

| Aldol Reactions | The formation of carbon-carbon bonds with the creation of two new stereocenters. The chiral auxiliary controls the facial selectivity of the enolate addition to an aldehyde. nih.gov |

| Michael Additions | The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The auxiliary directs the conjugate addition to produce a specific stereoisomer. nih.gov |

| α-Alkylation | The introduction of an alkyl group at the α-position of a carbonyl compound. The chiral auxiliary shields one face of the enolate, leading to stereoselective alkylation. nih.gov |

| Bromination and Azidation | The stereoselective introduction of bromine or azide (B81097) groups, which are valuable for further synthetic manipulations. nih.gov |

A key innovation in the use of cysteine-derived auxiliaries is the exploitation of N-to-S acyl transfer reactions. nih.gov This process allows for the conversion of the stable amide linkage of the chiral auxiliary product into a more reactive thioester. This transformation is significant because thioesters are versatile intermediates that can undergo a variety of subsequent reactions, such as chemoselective reductions and palladium-mediated cross-coupling reactions. nih.gov This dual functionality, acting as both a chiral director and a precursor to a reactive functional group, enhances the synthetic utility of cysteine-based auxiliaries.

Core Building Block in Peptide Synthesis

The synthesis of peptides with well-defined sequences and structures is fundamental to medicinal chemistry and chemical biology. This compound serves as a crucial building block in this area, offering the D-configuration of cysteine for incorporation into peptide chains. The use of D-amino acids can significantly impact the biological activity and proteolytic stability of peptides.

Methodological Advancements in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains on a solid support. nih.gov The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach in SPPS. peptide.com In this method, the N-terminus of the growing peptide chain is temporarily protected with a Boc group, which is removed by treatment with an acid, typically trifluoroacetic acid (TFA). chempep.com The side chains of the amino acids are protected with more stable groups, often benzyl-based, which are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (B91410) (HF). chempep.com

This compound is compatible with Boc-based SPPS protocols. However, the presence of the reactive thiol group in cysteine necessitates the use of a suitable protecting group to prevent side reactions during peptide assembly. A variety of thiol protecting groups have been developed for use in SPPS, each with its own cleavage conditions. researchgate.net

Recent advancements in SPPS have focused on improving coupling efficiencies, minimizing side reactions such as racemization, and developing milder cleavage cocktails. nih.govuzh.ch For cysteine-containing peptides, minimizing racemization during coupling is particularly important, and various coupling reagents and conditions have been optimized to address this challenge. umn.edu

Synthesis of Peptides Bearing C-Terminal Methyl Esters

Peptides with a C-terminal methyl ester are valuable as synthetic intermediates and can exhibit unique biological activities. The synthesis of such peptides can be achieved using SPPS. One common approach involves the use of a "safety-catch" linker on the solid support. nih.gov This type of linker is stable to the conditions of Boc-SPPS but can be activated under specific conditions to allow for cleavage of the peptide from the resin. Alternatively, backbone amide linkers can be employed. nih.gov

In solution-phase peptide synthesis, this compound can be directly used as the C-terminal residue. The Boc group is removed to allow for coupling with the next N-protected amino acid, and the methyl ester remains intact throughout the synthesis.

Strategies for Incorporating N-Methylated Amino Acid Residues into Peptides

N-methylation of the peptide backbone is a common strategy to enhance the pharmacological properties of peptides, including increased proteolytic stability, improved membrane permeability, and constrained conformational flexibility. nih.govmdpi.comresearchgate.net The synthesis of peptides containing N-methylated amino acids can be challenging.

One approach involves the synthesis of the N-methylated amino acid building block prior to its incorporation into the peptide chain. For cysteine, this can be a delicate process due to the reactivity of the thiol group. Methods for the N-methylation of amino acids often involve protection of the carboxylic acid and the side chain, followed by methylation of the amine and subsequent deprotection. nih.govresearchgate.net For example, a viable synthesis of N-methyl cysteine has been developed using an oxazolidinone precursor, which is then incorporated into peptides via Fmoc-based SPPS. nih.gov While this example uses the Fmoc strategy, the principle of preparing the N-methylated building block first is applicable to Boc-based synthesis as well.

Alternatively, on-resin methylation can be performed. This involves the methylation of the N-terminal amine of the growing peptide chain after the incorporation of a standard amino acid residue. This approach requires careful optimization to achieve high efficiency and avoid side reactions.

Design and Synthesis of Peptidomimetics and Constrained Peptides

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties. nih.gov Constrained peptides are a class of peptidomimetics where the conformational flexibility is reduced through the introduction of cyclic structures or other rigidifying elements. This pre-organization of the peptide into its bioactive conformation can lead to enhanced binding affinity and selectivity for its biological target.

Rational Design of Conformational Constraints in Peptidomimetics

The rational design of peptidomimetics involves a deep understanding of the structure-activity relationship of the parent peptide. chemrxiv.orgrsc.org The goal is to identify the key pharmacophoric elements and their spatial arrangement required for biological activity. nih.gov Once the bioactive conformation is known or hypothesized, conformational constraints can be introduced to lock the peptide into this active shape. gla.ac.uk

The incorporation of D-amino acids, such as D-cysteine from this compound, is a powerful strategy to induce specific conformational changes in a peptide backbone. gla.ac.uknih.gov The D-configuration alters the local stereochemistry and can promote the formation of specific secondary structures like β-turns.

Furthermore, the thiol group of the D-cysteine residue is a versatile handle for introducing conformational constraints. Various cyclization strategies can be employed, including:

Disulfide bridges: The oxidation of two cysteine residues to form an intramolecular disulfide bond is a common method for peptide cyclization.

Thioether linkages: The reaction of the cysteine thiol with an electrophilic group on another part of the peptide can form a stable thioether bridge. This "peptide stapling" can be used to stabilize helical structures or create macrocycles of varying sizes. nih.gov

The rational design process for a constrained peptidomimetic incorporating D-cysteine would involve:

Identifying the key residues for biological activity.

Determining the desired backbone conformation.

Modeling the incorporation of D-cysteine to induce or stabilize this conformation.

Designing a cyclization or stapling strategy that is compatible with the target structure and biological function.

The use of this compound provides a readily available and versatile starting material for the synthesis of such rationally designed, conformationally constrained peptidomimetics with potentially enhanced therapeutic properties.

Application in Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify lead compounds to enhance potency, improve pharmacokinetic profiles, or reduce toxicity while retaining the desired biological activity. This is achieved by substituting a functional group with another that has similar physical or chemical properties. While direct literature on bioisosteric strategies involving this compound is specific to its integration into larger molecules, the principles of bioisosterism can be applied to its constituent functional groups.

The key functional groups of this compound—the thiol, the methyl ester, and the protected amine—can be considered for bioisosteric replacement in derivatives.

Thiol Group (-SH): The thiol group is often a key pharmacophoric element, capable of acting as a hydrogen bond donor, a nucleophile, or a ligand for metal ions in metalloenzymes. A common bioisosteric replacement for a thiol is a hydroxyl group (-OH) or a primary amine (-NH2), which can mimic its hydrogen bonding capabilities. Selenols (-SeH) are also considered isosteres, offering subtle differences in acidity and bond length that can modulate activity.

Methyl Ester (-COOCH₃): The methyl ester group is frequently used to mask a carboxylic acid, improving cell permeability. It can be replaced by a variety of other groups to modulate stability and electronic properties. Common bioisosteres for esters include amides (e.g., -CONHCH₃), tetrazoles, or other acidic heterocycles that can mimic the charge and interaction profile of the hydrolyzed carboxylic acid.

tert-Butoxycarbonyl (Boc) Group: As a protecting group, the Boc-amine is not typically considered a pharmacophoric bioisostere. However, in a final compound, the amide linkage it forms upon deprotection and coupling can be replaced. Amide bioisosteres are numerous and include structures like 1,2,4-triazoles or oxazoles, which can replicate the hydrogen bonding pattern of the amide bond while offering increased metabolic stability.

The strategic application of these replacements allows medicinal chemists to fine-tune the properties of molecules derived from this compound.

Precursor for the Elaboration of Complex Molecular Scaffolds

The distinct reactivity of its three functional groups makes this compound a valuable starting material for synthesizing complex molecular frameworks, particularly heterocyclic systems and components of advanced therapeutic modalities.

This compound is a competent precursor for the synthesis of sulfur-containing nitrogen heterocycles, most notably thiazolines and their oxidized counterparts, thiazoles. These scaffolds are prevalent in many biologically active compounds. The synthesis typically involves a reaction between the cysteine derivative and an appropriate electrophile.

A well-established route involves the reaction of the cysteine methyl ester (after Boc deprotection) or its N-acylated form with a carbonyl compound or its equivalent. For instance, the synthesis of a thiazoline (B8809763) ring can be achieved via the acylation of the amine followed by a cyclization step. A specific example is seen in the synthesis of 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), an endogenous ligand for the aryl hydrocarbon receptor (AhR). In a key step of this synthesis, the related L-cysteine methyl ester is acylated and then undergoes a titanium tetrachloride (TiCl₄) mediated cyclization to form a thiazoline ester, which is subsequently oxidized to the thiazole (B1198619) ring system ul.ie. This same chemical pathway is directly applicable to this compound for the generation of enantiomerically pure thiazole-containing compounds.

Table 1: Key Reaction for Thiazole Synthesis

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acylation | L-cysteine methyl ester, Indole-glyoxylamide precursor | Et₃N, Benzene | Acylated cysteine derivative |

| 2. Cyclization | Acylated cysteine derivative | TiCl₄, CH₂Cl₂ | Thiazoline ester |

| 3. Oxidation | Thiazoline ester | MnO₂ | Thiazole ester (ITE) |

This table outlines the general steps for synthesizing a thiazole scaffold, a reaction pathway applicable to this compound.

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system ul.ie. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker ul.ie. This compound and its derivatives serve as building blocks for the synthesis of E3 ligase ligands.

As mentioned previously, cysteine methyl ester is a key precursor for the synthesis of ITE, a ligand for the AhR E3 ligase ul.ie. By providing the core C-S-C-N backbone, it enables the construction of the thiazole ring essential for ligase binding. The Boc and methyl ester groups provide orthogonal protection, allowing for controlled, stepwise synthesis of the complete ligand and its subsequent attachment to a linker. The development of diverse E3 ligase ligands is crucial for expanding the scope of PROTAC technology, and the use of chiral building blocks like this compound allows for the stereospecific synthesis of these complex molecules.

Contributions to Materials Science and Biocompatible Composites

The chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the development of biocompatible scaffolds for tissue engineering and the functionalization of polymers.

Recent research has demonstrated the successful incorporation of N-Boc-L-cysteine methyl ester (NBLCME) into porous composite scaffolds designed for bone tissue engineering tandfonline.comnih.govresearchgate.net. These scaffolds are typically fabricated from a blend of biocompatible polymers and ceramics, such as chitosan (B1678972) (CS), micro-fibrillated cellulose (B213188) (MFC), and hydroxyapatite (B223615) (HAp), using techniques like freeze-drying to create an interconnected porous structure tandfonline.comnih.gov.

The NBLCME is loaded into the scaffold, where it interacts with the polymer matrix. Studies have shown that these NBLCME-incorporated scaffolds exhibit excellent properties for bone regeneration. They possess high porosity (80-90%) with pore sizes suitable for cell infiltration and nutrient transport (100-450 µm) tandfonline.comnih.gov. Biological evaluation using human osteosarcoma cells (MG63 cell line) revealed that the scaffolds are non-cytotoxic and significantly enhance alkaline phosphatase (ALP) and Alizarin Red S (ARS) activities, which are markers for bone cell differentiation and mineralization tandfonline.comnih.gov. The presence of NBLCME within the composite scaffold was confirmed by FTIR analysis and was shown to contribute to sustained release profiles, making it a promising component for developing advanced biomaterials for bone-related applications tandfonline.comnih.govresearchgate.net.

Table 2: Properties of NBLCME-Incorporated Composite Scaffolds for Bone Tissue Engineering

| Scaffold Composition | Property | Finding | Source |

|---|---|---|---|

| Chitosan/Micro-fibrillated cellulose/Hydroxyapatite | Porosity | 80–90% | tandfonline.comnih.gov |

| Chitosan/Micro-fibrillated cellulose/Hydroxyapatite | Pore Diameter | 100-450 µm | tandfonline.comnih.gov |

| Chitosan/Micro-fibrillated cellulose/Hydroxyapatite | Biological Activity | Enhanced ALP and ARS activities in MG63 cells | tandfonline.comnih.gov |

| Chitosan/Micro-fibrillated cellulose/Hydroxyapatite | Cytotoxicity | No cytotoxic effects observed on MG63 cells | tandfonline.comnih.gov |

The thiol group of cysteine is highly reactive and provides a versatile handle for the functionalization of polymeric materials. After deprotection of the Boc-amine and hydrolysis of the methyl ester, or more commonly, after removal of the Boc group to free the amine for coupling to a polymer backbone, the thiol group can be utilized in various conjugation strategies.

One of the most powerful methods is the thiol-ene click reaction . This photo-initiated reaction involves the radical-mediated addition of a thiol onto an alkene ("ene") to form a stable thioether linkage. It is highly efficient, occurs under mild conditions, and is chemoselective, making it ideal for modifying polymers with unsaturated side-chains nih.govnih.gov. By using a protected derivative like this compound, the cysteine moiety can be incorporated into a polymer synthesis scheme, and the thiol can be deprotected at a later stage for subsequent thiol-ene functionalization.

This strategy is used to create:

Biocompatible Hydrogels: Cysteine-functionalized polymers can be cross-linked via disulfide bond formation or through thiol-ene reactions to form hydrogels suitable for cell culture and tissue engineering nih.govnih.govmdpi.com.

Mucoadhesive Polymers: The thiol groups can form disulfide bonds with cysteine-rich mucin glycoproteins, enhancing the adhesion of polymeric drug delivery systems to mucosal surfaces mdpi.com.

Functionalized Nanoparticles: Polymers functionalized with cysteine can act as capping ligands for nanoparticles, conferring water solubility and providing sites for further bioconjugation nih.gov.

These functionalization strategies significantly broaden the applications of synthetic polymers in the biomedical field, and this compound represents a key building block for introducing the necessary thiol reactivity in a controlled manner.

Emerging Applications in Antioxidant Research and Redox Biology

This compound and its related derivatives are gaining attention in the fields of antioxidant research and redox biology. The presence of a thiol (-SH) group in the cysteine moiety is central to its antioxidant capabilities, allowing it to participate in various redox reactions and neutralize reactive oxygen species (ROS). Research is exploring its potential both as a standalone antioxidant and as part of more complex, synergistic systems.

Development of Synergistic Antioxidant Systems (e.g., with Metal Clusters)

Recent studies have investigated the enhancement of the antioxidant capacity of cysteine derivatives through synergistic interactions with other chemical entities, such as inorganic metal clusters. Thiol compounds are known natural antioxidants, but their efficacy can be limited. nih.gov To address this, research has explored combining them with soluble, low-toxicity inorganic clusters.